molecular formula C10H9ClO3 B15175203 Phenyl 4-chloro-3-oxobutyrate CAS No. 63353-44-6

Phenyl 4-chloro-3-oxobutyrate

Cat. No.: B15175203
CAS No.: 63353-44-6
M. Wt: 212.63 g/mol
InChI Key: RMNCNUDRSVATNM-UHFFFAOYSA-N
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Description

Structural Classification within β-Keto Ester Chemistry

Phenyl 4-chloro-3-oxobutyrate belongs to the class of β-keto esters. This classification is defined by a ketone functional group located at the β-position relative to the ester group. This structural arrangement results in a highly acidic α-hydrogen, situated between the two carbonyl groups, which can be readily removed to form a stabilized enolate. This enolate is a key reactive intermediate that participates in a variety of carbon-carbon bond-forming reactions.

The presence of the phenyl group distinguishes it from more common alkyl β-keto esters, such as the ethyl or methyl esters. The electron-withdrawing nature and steric bulk of the phenyl group influence the electronic and steric properties of the molecule, thereby modulating the reactivity of both the ester and the active methylene (B1212753) group. This can lead to different outcomes and selectivities in chemical reactions compared to its alkyl counterparts. Furthermore, the chlorine atom at the γ-position introduces an additional reactive site, susceptible to nucleophilic substitution, further expanding its synthetic potential.

Significance as a Precursor in Advanced Chemical Synthesis

The bifunctional nature of this compound, with its electrophilic and nucleophilic centers, makes it an indispensable building block for the construction of diverse and complex molecular architectures. It serves as a crucial intermediate in the preparation of a multitude of compounds, including pharmaceuticals and other biologically active molecules. smolecule.com

One of the key applications of this compound is in the synthesis of heterocyclic compounds, which form the core of many drugs. For instance, β-keto esters are well-known starting materials for the synthesis of coumarins through the Pechmann condensation, a reaction between a phenol (B47542) and a β-keto ester under acidic conditions. researchgate.net Although specific examples with this compound are not extensively documented in readily available literature, the general reactivity of β-keto esters suggests its potential in this area.

Furthermore, the reactivity of this compound allows its participation in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction, which are powerful tools for the rapid generation of molecular complexity from simple starting materials. These reactions typically involve the condensation of a β-keto ester, an aldehyde, and a nitrogen source to produce dihydropyridines and dihydropyrimidinones, respectively, which are important scaffolds in medicinal chemistry.

The compound is also a valuable substrate for asymmetric synthesis. Its ability to undergo stereoselective reduction, often catalyzed by biocatalysts like yeast or specific enzymes, leads to the formation of chiral alcohols with high enantiomeric excess. smolecule.com These chiral building blocks are of paramount importance in the synthesis of enantiomerically pure pharmaceuticals.

While the primary synthetic route to this compound itself is not extensively detailed in common literature, the synthesis of the related Phenyl acetoacetate (B1235776) is often achieved through the transesterification of a simpler alkyl acetoacetate with phenol. This reaction is typically catalyzed by an acid or a base and is favored for its high selectivity and good yields.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS Number 63353-44-6
Appearance Not specified
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5
Exact Mass 212.0240218
Complexity 209

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63353-44-6

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

phenyl 4-chloro-3-oxobutanoate

InChI

InChI=1S/C10H9ClO3/c11-7-8(12)6-10(13)14-9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

RMNCNUDRSVATNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC(=O)CCl

Origin of Product

United States

Synthetic Methodologies and Innovations for Phenyl 4 Chloro 3 Oxobutyrate and Analogous 4 Halo 3 Oxobutyrates

Direct Esterification and Transesterification Approaches

The synthesis of phenyl 4-halo-3-oxobutyrates can be achieved through established esterification protocols. Direct esterification involves the reaction of 4-halo-3-oxobutanoic acid with phenol (B47542) or its derivatives, typically in the presence of an acid catalyst to facilitate the condensation reaction. A common laboratory method for esterification that can be adapted for this purpose involves reacting the corresponding carboxylic acid with an alcohol in the presence of a dehydrating agent or a catalyst like acetyl chloride. prepchem.com For instance, the synthesis of a methyl ester from its corresponding carboxylic acid can be achieved by reacting it with methanol (B129727) and a catalytic amount of acetyl chloride over an extended period. prepchem.com

Transesterification offers an alternative route, wherein a more readily available alkyl 4-halo-3-oxobutyrate (such as the ethyl or methyl ester) is reacted with phenol in the presence of a catalyst. This equilibrium-driven process often requires the removal of the displaced alcohol (e.g., ethanol (B145695) or methanol) to drive the reaction toward the formation of the desired phenyl ester.

Method Reactants Typical Conditions Purpose
Direct Esterification 4-Chloro-3-oxobutanoic acid + PhenolAcid catalyst (e.g., H₂SO₄), Dehydrating conditionsForms the phenyl ester directly from the parent carboxylic acid.
Transesterification Ethyl 4-chloro-3-oxobutyrate + PhenolAcid or base catalyst, Removal of ethanolExchanges the ethyl group of the ester with a phenyl group.
Acyl Chloride Method 4-Chloro-3-oxobutanoyl chloride + PhenolBase (e.g., Pyridine)A high-reactivity method involving the acid chloride intermediate.

Halogenation Strategies for β-Keto Ester Scaffolds

The introduction of a chlorine atom at the α-position to the ketone (the C4 position of the butyrate (B1204436) chain) is a key synthetic step. This is typically accomplished via the halogenation of a β-keto ester precursor, such as phenyl 3-oxobutyrate. The acidity of the α-protons between the two carbonyl groups allows for the formation of a nucleophilic enol or enolate ion, which then attacks an electrophilic halogen source. jove.com

Modern synthetic chemistry has focused on developing highly enantioselective methods for this transformation, yielding chiral tertiary chlorides.

Catalytic Enantioselective Chlorination: Significant progress has been made in the asymmetric chlorination of β-keto esters using chiral catalysts to control the stereochemistry of the newly formed stereocenter.

Chiral Lewis Acid Catalysis : A notable method employs a chiral Lewis acid catalyst prepared from copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and a specially designed spirooxazoline ligand. acs.org This system effectively catalyzes the chlorination of various cyclic and acyclic β-keto esters using N-chlorosuccinimide (NCS) as the chlorine source, achieving high enantioselectivity (up to 98% ee). acs.org The reaction demonstrates that a bulky ester substituent is crucial for achieving high selectivity. acs.org

Phase-Transfer Catalysis : Another powerful strategy involves phase-transfer catalysis using hybrid amide-based Cinchona alkaloids as catalysts. nih.govacs.org This approach facilitates the enantioselective α-chlorination of β-keto esters like indanone and tetralone carboxylate esters with NCS. acs.org The reactions are fast, often completing within minutes, and proceed with excellent yields (up to 99%) and high asymmetric induction (up to 97% ee) using as little as 0.5 mol% of the catalyst. nih.govacs.org

The resulting α-chlorinated products are versatile intermediates, as the tertiary chloride can undergo subsequent Sₙ2 displacement reactions with various nucleophiles, allowing for the construction of a wide range of chiral molecules with quaternary stereogenic centers. acs.org

Catalytic System Substrate Type Chlorinating Agent Typical Yield Enantiomeric Excess (ee) Reference
Cu(OTf)₂ / Chiral SpirooxazolineCyclic & Acyclic β-Keto EstersN-Chlorosuccinimide (NCS)HighUp to 98% acs.org
Hybrid Cinchona AlkaloidIndanone & Tetralone CarboxylatesN-Chlorosuccinimide (NCS)Up to 99%Up to 97% nih.govacs.org

Green Chemistry Protocols in 4-Halo-3-oxobutyrate Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for 4-halo-3-oxobutyrates and related compounds. A key focus is the replacement of volatile, toxic, and flammable organic solvents with greener alternatives like ionic liquids. nih.govyoutube.com

Ionic Liquids in Synthesis: Ionic liquids (ILs) are salts with low melting points (often below 100 °C) that exhibit negligible vapor pressure, high thermal stability, and non-flammability. youtube.comrsc.org These properties make them attractive as alternative solvents and catalysts, reducing the emission of volatile organic compounds (VOCs). youtube.com

As Solvents : ILs can dissolve a wide array of organic and inorganic compounds, facilitating reactions. youtube.com Their use can enhance reaction rates and selectivity. rsc.org Furthermore, because they are non-volatile, ILs can be more easily separated from reaction products and recycled, minimizing waste. youtube.com For instance, supported ionic liquid phase (SILP) catalysts, where an IL film is immobilized on a porous support like silica, have been used to improve catalytic activity and turnover numbers in various reactions. nih.gov

As Catalysts : The tunable nature of their cations and anions allows ILs to be designed as task-specific catalysts, potentially improving process efficiency and reducing the need for traditional, often hazardous, catalysts. youtube.comresearchgate.net

Biocatalysis: Another green approach is the use of enzymes (biocatalysis). For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to optically active ethyl (R)-4-chloro-3-hydroxybutyrate is a well-documented biotransformation. nih.gov This reaction often uses ketoreductase enzymes and can be performed in aqueous media, representing a sustainable alternative to chemical reductants. google.comcjcatal.com

Green Chemistry Approach Key Principle Advantages in Synthesis Example Application Area
Ionic Liquids (ILs) Use of safer solvents/catalystsLow volatility, recyclability, enhanced reaction rates, potential for catalyst reuse. youtube.comrsc.orgCan replace conventional organic solvents in esterification or halogenation steps.
Biocatalysis Use of renewable feedstocks/catalystsHigh selectivity, mild reaction conditions (aqueous media, room temp), reduced waste. nih.govgoogle.comAsymmetric reduction of the keto group to a chiral alcohol. nih.gov

Multicomponent Reaction Pathways for β-Keto Esters

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, represent a highly efficient synthetic strategy. They adhere to green chemistry principles by minimizing steps, solvent use, and waste generation.

While direct multicomponent syntheses of Phenyl 4-chloro-3-oxobutyrate are not common, the β-keto ester scaffold is a versatile building block in such reactions. A relevant example involves the transformation of β-keto esters into more complex heterocyclic structures using reagents like hydroxylamine (B1172632) hydrochloride.

A plausible pathway begins with the condensation of a β-keto ester with an amine to form a β-enamino ketoester. This intermediate can then undergo a cyclocondensation reaction with hydroxylamine. researchgate.net In this sequence, the β-enamino ketoester reacts with hydroxylamine, leading to the formation of an intermediate that, after intramolecular cyclization and dehydration, yields a substituted 1,2-oxazole (isoxazole). researchgate.net This strategy allows for the rapid construction of complex heterocyclic molecules from simple, readily available starting materials.

Step Reactants Intermediate/Product Reaction Type
1 β-Keto Ester + Amine (e.g., Dimethylamine)β-Enamino KetoesterCondensation
2 β-Enamino Ketoester + Hydroxylamine HydrochlorideSubstituted 1,2-OxazoleCyclocondensation

Reactivity and Mechanistic Investigations of Phenyl 4 Chloro 3 Oxobutyrate Derivatives

Nucleophilic Reactivity of the β-Keto Ester Moiety

The β-keto ester functional group is characterized by a methylene (B1212753) group (the α-carbon) positioned between two carbonyl groups. The hydrogens on this α-carbon are significantly acidic due to the electron-withdrawing nature of the adjacent ketone and ester functionalities, which stabilize the resulting conjugate base.

Deprotonation of the α-carbon by a base leads to the formation of a resonance-stabilized enolate ion. This enolate is a soft nucleophile and is central to the reactivity of the β-keto ester moiety. The classic example of this reactivity is the acetoacetic ester synthesis, a traditional and fundamental carbon-carbon bond-forming reaction where the enolate attacks an alkyl halide or other electrophile. nih.gov This allows for the introduction of a wide variety of substituents at the α-position.

The α-alkylation of β-keto esters is a frequently utilized reaction; however, extending it to stereoselective transformations presents a considerable challenge because the product can easily racemize under acidic or basic conditions. nih.gov Recent advancements have focused on developing catalytic systems that operate under nearly neutral conditions to overcome this limitation. nih.gov

Table 1: Nucleophilic Reactivity at the α-Carbon

Reaction Type Reagent Product Type Key Feature
α-Alkylation Base, Alkyl Halide (R-X) α-Substituted β-Keto Ester Forms a new C-C bond at the α-carbon.

| α-Acylation | Base, Acyl Chloride (RCOCl) | α-Acyl-β-Keto Ester | Introduces an acyl group at the α-carbon. |

Electrophilic Transformations at the Halogenated Carbon Center

The carbon atom bonded to the chlorine atom (the C4 position) is electron-deficient and serves as an electrophilic center. This site is susceptible to nucleophilic attack, typically proceeding through an S_{N}2 mechanism, where the chloride ion acts as a good leaving group.

This reactivity is synthetically valuable. For instance, the closely related compound, ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), is a versatile precursor for numerous pharmacologically important molecules. nih.gov Its utility in synthesizing compounds such as L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB) relies on the nucleophilic displacement of the chloride atom by amines or other nucleophiles. nih.gov This highlights the importance of the halogenated carbon as a handle for further molecular elaboration.

Tautomeric Equilibria and their Influence on Reaction Pathways

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org Phenyl 4-chloro-3-oxobutyrate exists in a dynamic equilibrium between its keto and enol forms.

The keto-enol tautomerization can be catalyzed by either acid or base. libretexts.org

Base-catalyzed: A base removes an α-hydrogen to form the enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Acid-catalyzed: The carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a base to form the enol.

For most simple carbonyl compounds, the equilibrium heavily favors the keto tautomer. libretexts.org This preference is particularly pronounced for esters, where the keto form is stabilized by electron donation from the ester oxygen. The formation of the enol tautomer disrupts this stabilizing resonance. libretexts.org The position of the equilibrium is also sensitive to the solvent; studies on acetoacetic acid have shown that the proportion of the enol tautomer is significantly higher in non-polar solvents like carbon tetrachloride (49%) compared to polar solvents like water (<2%). masterorganicchemistry.com The enol form can be stabilized in non-polar solvents through the formation of an internal hydrogen bond. masterorganicchemistry.com

The reactivity of β-keto esters can lead to derivatives with their own unique tautomeric equilibria. For example, the reaction of a β-keto ester with phenylhydrazine (B124118) produces a phenylhydrazone. This product can exhibit keto-hydrazo tautomerism , existing in equilibrium between the phenylhydrazono form and an azo-enol form. The specific tautomer present can influence the subsequent reactivity and spectroscopic properties of the derivative.

Table 2: Comparison of Keto-Enol Tautomers

Tautomer Structure Key Bonds Stability Factors
Keto Form C=O (Ketone), C-H (α-carbon) Strong C=O double bond; Resonance stabilization from ester group. libretexts.org Generally more stable for esters. libretexts.org

| Enol Form | C=C, C-O-H (Enol) | Conjugated π-system; Potential for intramolecular H-bonding. masterorganicchemistry.com | Favored in non-polar solvents; Stabilized on surfaces via π-π stacking. masterorganicchemistry.comrsc.org |

Stereochemical Control Principles in Asymmetric Reactions of β-Keto Esters

Achieving stereochemical control in reactions of this compound is crucial for its application in the synthesis of chiral molecules. The two primary sites for introducing stereocenters are the carbonyl carbon of the ketone and the α-carbon.

Asymmetric Reduction of the Ketone

The most direct route to chiral β-hydroxy esters is the asymmetric reduction of the β-keto group. nih.gov Biocatalysis has emerged as a powerful tool for this transformation. Carbonyl reductases (also known as dehydrogenases) from various microorganisms can reduce the ketone to a secondary alcohol with high enantioselectivity. nih.gov

For example, a stereoselective carbonyl reductase from Burkholderia gladioli has been used for the efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) from its corresponding β-keto ester (COBE). nih.gov This whole-cell biocatalytic process achieves high yields and excellent enantiomeric excess (>99%). nih.gov

Asymmetric Alkylation at the α-Carbon

Creating a stereocenter at the α-carbon via alkylation is a significant challenge. acs.org The strategy involves using a chiral catalyst to control the facial selectivity of the electrophilic attack on the prochiral enolate intermediate. Catalytic asymmetric alkylations have been successfully developed using chiral transition metal complexes. acs.org For instance, palladium complexes bearing chiral ligands can create a "chiral pocket" that directs the incoming electrophile, leading to high enantioselectivity. acs.org

A key aspect of this methodology is the ability to perform the reaction under nearly neutral conditions. This is critical to prevent the epimerization (racemization) of the newly formed stereocenter at the α-position, which is prone to losing its stereochemical integrity under acidic or basic conditions. nih.gov The development of hybrid catalyst systems, such as a synergistic Ru/Pd catalyst for dehydrative allylation, allows for the synthesis of all four possible diastereomers of a product by simply changing the stereochemistry of the metal complexes. nih.gov

Table 3: Strategies for Stereochemical Control in β-Keto Ester Reactions

Transformation Target Site Method Catalyst/Reagent Example Outcome
Asymmetric Reduction Ketone Carbonyl (C3) Biocatalytic Reduction Carbonyl Reductase / Dehydrogenase nih.govnih.gov Chiral β-Hydroxy Ester
Asymmetric Alkylation α-Carbon Catalytic Asymmetric Alkylation Chiral Palladium Complex acs.org α-Substituted β-Keto Ester with a Chiral Center

| Asymmetric Allylation | α-Carbon | Stereodivergent Dehydrative Condensation | Ru/Pd Synergistic Catalyst nih.gov | α-Allylated β-Keto Ester with control over two stereocenters |

Advanced Synthetic Applications As a Versatile Chemical Building Block

Construction of Chiral Intermediates from 4-Halo-3-oxobutyrates

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. 4-Halo-3-oxobutyrates, including the phenyl ester, are pivotal precursors for generating chiral intermediates, primarily through asymmetric reduction and subsequent application in the synthesis of optically active molecules.

Asymmetric Reduction to Chiral β-Hydroxyesters

The asymmetric reduction of the keto group in 4-halo-3-oxobutyrates to a hydroxyl group is a key transformation that yields chiral β-hydroxyesters. These products are highly sought-after building blocks for a variety of pharmaceuticals.

The reduction of ethyl 4-chloro-3-oxobutanoate (a related 4-halo-3-oxobutyrate) to its corresponding (R)- or (S)-4-chloro-3-hydroxybutanoate enantiomer is a well-documented and critical process. nih.govnih.govresearchgate.net For instance, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is a vital intermediate in the synthesis of widely used statin drugs. nih.gov Biocatalytic methods, employing enzymes like carbonyl reductases, are often favored for this transformation due to their high stereoselectivity. nih.gov The carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49, for example, has been shown to produce (S)-CHBE with over 99.5% enantiomeric excess (ee). nih.gov Researchers have further enhanced the thermostability of this enzyme through directed evolution, allowing for reactions at higher temperatures and leading to increased reaction rates. nih.gov

Similarly, the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a precursor for L-carnitine and other valuable compounds, has been achieved with high efficiency using stereoselective carbonyl reductases from organisms like Burkholderia gladioli. nih.gov The use of co-expression systems to regenerate the necessary NADPH cofactor in situ has enabled the conversion of high concentrations of the starting material to the desired (R)-enantiomer with excellent enantiomeric purity. nih.gov The asymmetric reduction of phenyl 4-chloro-3-oxobutyrate can also be achieved using biocatalysts like yeast, with additives such as β-cyclodextrin enhancing both the yield and enantiomeric excess of the resulting (S)-enantiomer. smolecule.com

Table 1: Asymmetric Reduction of 4-Halo-3-oxobutyrates
Starting MaterialCatalyst/MethodProductEnantiomeric Excess (ee)Reference
Ethyl 4-chloro-3-oxobutanoateCarbonyl reductase ChKRED20Ethyl (S)-4-chloro-3-hydroxybutanoate>99.5% nih.gov
Ethyl 4-chloro-3-oxobutanoateBurkholderia gladioli carbonyl reductase (BgADH3)Ethyl (R)-4-chloro-3-hydroxybutyrate99.9% nih.gov
This compoundSporobolomyces salmonicolor (yeast)Chiral Phenyl 4-chloro-3-hydroxybutyrateHigh smolecule.com
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli strainsEthyl (R)-4-chloro-3-hydroxybutanoate99% nih.gov
Ethyl 4-chloro-3-oxobutanoateAureobasidium pullulans in aqueous/ionic liquidEthyl (S)-4-chloro-3-hydroxybutanoate92% researchgate.net

Applications in the Synthesis of Optically Active Compounds

The chiral β-hydroxyesters derived from the asymmetric reduction of 4-halo-3-oxobutyrates are versatile intermediates for synthesizing a wide range of optically active compounds. researchgate.net These chiral building blocks are particularly valuable in the pharmaceutical industry.

For example, optically active (R)-ethyl 4-chloro-3-hydroxybutyrate is a key starting material for the synthesis of L-carnitine, (R)-4-amino-3-hydroxybutyric acid (GABOB), and (R)-4-hydroxy-pyrrolidone. nih.govresearchgate.net Similarly, (S)-3-chloro-1-phenylpropanol, another chiral intermediate, finds application in the synthesis of various pharmaceuticals. researchgate.net The stereoselective nature of these building blocks is crucial for the biological activity of the final drug products. smolecule.com

Heterocyclic Compound Synthesis from 4-Halo-3-oxobutyrates

The reactivity of the keto and chloro functionalities in this compound and its analogs makes them excellent precursors for the synthesis of various heterocyclic compounds through condensation and cycloaddition reactions.

Condensation Reactions for Nitrogen Heterocycles (e.g., 1H-Benzimidazoles, Pyrazolones, Pyrazoles via ortho-phenylenediamines and phenylhydrazines)

This compound readily undergoes condensation reactions with binucleophiles like ortho-phenylenediamines and phenylhydrazines to afford a variety of nitrogen-containing heterocycles.

The reaction of ethyl 4-chloro-3-oxobutanoate with ortho-phenylenediamines provides a direct route to substituted 1H-benzimidazoles. researchgate.net For instance, the condensation can yield 2-(chloromethyl)-1H-benzo[d]imidazole. researchgate.net This approach offers a novel and straightforward method for accessing this important heterocyclic core. researchgate.net The use of catalysts like SnCl₂ can facilitate the construction of 1H-benzimidazoles from the condensation of o-phenylenediamines with ethyl 4-chloro-3-oxobutanoate. nih.gov

Similarly, the condensation of ethyl 4-chloro-3-oxobutanoate with phenylhydrazine (B124118) hydrochloride can lead to the formation of pyrazolones and pyrazoles. researchgate.net This reaction provides a facile pathway to these heterocyclic systems, which are known to possess a wide range of biological activities. researchgate.netnih.govresearchgate.net

Table 2: Synthesis of Nitrogen Heterocycles from 4-Halo-3-oxobutyrates
4-Halo-3-oxobutyrateReactantProductReference
Ethyl 4-chloro-3-oxobutanoateortho-Phenylenediamine2-(chloromethyl)-1H-benzo[d]imidazole researchgate.net
Ethyl 4-chloro-3-oxobutanoatePhenylhydrazine hydrochloridePyrazolones and Pyrazoles researchgate.net

Cycloaddition Reactions for Fused Ring Systems (e.g., 1H-1,2,3-Triazoles, 4H-Isoxazol-5-ones)

This compound and its analogs are also valuable substrates in cycloaddition reactions for the synthesis of fused ring systems.

The synthesis of 4H-isoxazol-5-ones can be achieved through a one-pot, three-component cyclocondensation of aryl/heteroaryl aldehydes, hydroxylamine (B1172632) hydrochloride, and a β-ketoester like ethyl 4-chloro-3-oxobutanoate. niscpr.res.inresearchgate.net This method, often performed in an aqueous medium with a mild catalyst, provides an efficient and environmentally friendly route to these heterocycles. niscpr.res.inresearchgate.net The resulting 3-chloromethylisoxazol-5(4H)-ones are valuable synthetic intermediates. niscpr.res.in

Furthermore, while direct examples with this compound are less common in the provided context, the general reactivity pattern of related compounds suggests its potential use in the synthesis of 1H-1,2,3-triazoles. The synthesis of these triazoles often involves the cycloaddition of azides with alkynes or other suitable precursors. organic-chemistry.orgnih.govpeerj.comarkat-usa.org The functional groups present in this compound could potentially be modified to participate in such cycloaddition reactions.

Precursors for Coumarin (B35378) Derivatives (relevant to similar β-keto esters)

While direct synthesis of coumarins from this compound is not explicitly detailed, the Pechmann condensation, a classic method for coumarin synthesis, involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. researchgate.netresearchgate.net It has been noted that the use of more reactive β-keto esters, such as ethyl 4-chloro-3-oxobutanoate, can lead to better yields of benzocoumarins when reacted with less reactive phenols like 1-naphthol. researchgate.net This suggests that this compound, as a reactive β-keto ester, could be a suitable precursor for the synthesis of certain coumarin derivatives, particularly in cases where other β-keto esters show lower reactivity. The synthesis of coumarins often involves the condensation of phenols with various β-ketoesters under different catalytic conditions. nih.govnih.gov

Diverse Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel Condensations involving related β-keto esters)

The reactivity of the active methylene (B1212753) group in β-keto esters like this compound makes them excellent substrates for a variety of carbon-carbon bond-forming reactions. Among these, the Knoevenagel condensation is a cornerstone transformation. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. sigmaaldrich.com While specific studies on this compound are limited, extensive research on the closely related Ethyl 4-chloro-3-oxobutanoate provides valuable insights into its reactivity.

Research has demonstrated that Ethyl 4-chloro-3-oxobutanoate readily undergoes Knoevenagel condensation with a range of aromatic aldehydes in the presence of a morpholine/acetic acid catalyst system within ionic liquids. nih.govresearchgate.netscielo.br This methodology offers a greener alternative to traditional methods that utilize refluxing benzene (B151609) or toluene. nih.govscielo.br The reactions proceed efficiently at room temperature, yielding ethyl 2-chloroacetyl-3-arylpropenoates in moderate to good yields. nih.govresearchgate.netscielo.br

The choice of aromatic aldehyde influences the reaction's efficiency and the stereochemical outcome, with various substituted phenyl and other aromatic groups being successfully employed. nih.govresearchgate.netscielo.br The products are typically obtained as a mixture of (E) and (Z) diastereomers, with the (E)-isomer often being the major product. nih.gov

Table 1: Knoevenagel Condensation of Ethyl 4-chloro-3-oxobutanoate with Various Aromatic Aldehydes

Aromatic AldehydeProduct Yield (%)(E)/(Z) RatioReference
4-Chlorobenzaldehyde8470/30 nih.govresearchgate.netscielo.br
4-Methoxybenzaldehyde7585/15 nih.govresearchgate.netscielo.br
Benzaldehyde7875/25 nih.govresearchgate.netscielo.br
2-Thiophenecarboxaldehyde6560/40 nih.govresearchgate.netscielo.br
2-Furaldehyde7056/44 nih.govresearchgate.netscielo.br
3,4-(Methylenedioxy)benzaldehyde8180/20 nih.govresearchgate.netscielo.br

The data presented is for Ethyl 4-chloro-3-oxobutanoate as a representative β-keto ester.

These findings strongly suggest that this compound would exhibit similar reactivity, allowing for the synthesis of a diverse array of phenyl 2-chloroacetyl-3-arylpropenoates, which are valuable intermediates for further synthetic transformations.

Role in Total Synthesis of Complex Natural Product Scaffolds (e.g., (+)-trachyspic acid precursor)

The intricate structures of natural products often demand the use of versatile and highly functionalized building blocks. While a direct application of this compound in the total synthesis of (+)-trachyspic acid has not been explicitly documented, its structural motifs suggest a plausible role as a key precursor.

(+)-Trachyspic acid is a fungal metabolite that has garnered interest due to its biological activities, including the inhibition of tumor cell heparanase. nih.gov The total synthesis of (+)-trachyspic acid and its derivatives, such as the 19-n-butyl ester, has been a subject of synthetic exploration. acs.orgacs.orgnih.gov One reported synthesis of (+)-trachyspic acid 19-n-butyl ester utilizes a formal [2+2] cycloaddition between a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a lactone and di-n-butylacetylene dicarboxylate to construct a key cyclobutene (B1205218) intermediate. acs.orgacs.orgnih.gov

Considering the structural components of this compound, it can be envisioned as a strategic starting material for a fragment of the (+)-trachyspic acid backbone. The β-keto ester functionality provides a handle for various transformations, including the introduction of the necessary stereocenters and the elaboration of the side chain. The chloro substituent offers a site for nucleophilic substitution, allowing for the connection of other fragments of the molecule.

A hypothetical synthetic approach could involve the asymmetric reduction of the keto group in this compound to establish a chiral center, followed by a series of transformations to build the complex spiroacetal core of (+)-trachyspic acid. The phenyl ester could be advantageous in certain synthetic steps, potentially influencing reactivity and selectivity compared to its ethyl counterpart. Although this remains a conceptual application, the inherent functionalities of this compound position it as a promising candidate for future endeavors in the total synthesis of (+)-trachyspic acid and other complex natural products.

Biocatalytic Approaches in the Transformation of 4 Halo 3 Oxobutyrates

Enzyme Discovery and Characterization for Stereoselective Reductions

The stereoselective reduction of the keto group in 4-halo-3-oxobutyrates is a critical step in the synthesis of valuable chiral building blocks. A variety of microbial enzymes, particularly carbonyl reductases and aldehyde reductases, have been identified and characterized for this purpose.

Microorganisms are a rich source of robust and highly selective enzymes for industrial biocatalysis. Several key enzymes have been isolated and characterized from various microbial strains.

Candida parapsilosis : Carbonyl reductases from Candida parapsilosis have been purified and characterized, demonstrating their ability to reduce conjugated polyketones. nih.gov

Sporobolomyces salmonicolor : An NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor AKU 4429 has been purified and crystallized. researchgate.net This enzyme exhibits a strict requirement for NADPH and catalyzes the irreversible reduction of various aldehydes. researchgate.net It has been shown to stereospecifically reduce 4-halo-3-oxobutanoate esters to the corresponding (R)-4-halo-3-hydroxybutanoate esters. researchgate.net

Escherichia coli : Recombinant E. coli has been successfully used to express carbonyl reductase and glucose dehydrogenase genes for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov

Aureobasidium pullulans : Whole cells of Aureobasidium pullulans SW0202 have been utilized as a catalyst for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its (S)-enantiomer. researchgate.net

Penicillium citrinum : While not directly mentioned in the provided context for 4-halo-3-oxobutyrate reduction, Penicillium species are known producers of various reductases, indicating their potential as a source for novel enzymes.

Below is a table summarizing the characteristics of some of these microbial reductases.

Microbial SourceEnzyme TypeCoenzymeProduct StereoselectivityReference
Sporobolomyces salmonicolor AKU 4429Aldehyde ReductaseNADPH(R) researchgate.net
Aureobasidium pullulans SW0202Carbonyl Reductase (in whole cells)-(S) researchgate.net
Candida magnoliae (expressed in E. coli)Carbonyl Reductase (S1)NADP+(S) nih.gov
Bacillus megaterium (expressed in E. coli)Glucose Dehydrogenase (for cofactor regeneration)-- nih.gov

To enhance the efficiency and industrial applicability of these biocatalytic reductions, significant efforts have been directed towards the engineering and optimization of the biocatalytic systems. A key strategy involves the use of recombinant Escherichia coli as a host for expressing the desired enzymes.

For instance, two recombinant E. coli strains were developed, one expressing an NADPH-dependent aldehyde reductase gene and the other a glucose dehydrogenase gene. nih.gov When mixed, these strains effectively catalyzed the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with a high optical purity of 99% enantiomeric excess (ee) and a product yield of 90.5%. nih.gov This co-expression system obviates the need for the external addition of glucose dehydrogenase or the expensive NADP+/NADPH coenzyme. nih.gov

Similarly, co-expression of a carbonyl reductase gene from Candida magnoliae and a glucose dehydrogenase gene from Bacillus megaterium in E. coli has been shown to be highly effective. nih.gov This system achieved a high concentration of ethyl (S)-4-chloro-3-hydroxybutanoate in both aqueous and organic-aqueous two-phase systems. nih.gov

Reaction Media and Process Optimization in Biotransformations

While aqueous systems are often preferred for their biocompatibility, they can present challenges such as substrate instability and product inhibition. nih.gov To overcome these limitations, biphasic systems, which consist of an aqueous phase and an immiscible organic solvent or ionic liquid, have been successfully employed.

An n-butyl acetate-water diphasic system was found to be highly effective for the reduction of ethyl 4-chloro-3-oxobutanoate using an aldehyde reductase from Sporobolomyces salmonicolor. nih.gov This system not only stabilized the substrate but also mitigated enzyme inactivation by the substrate and product. nih.gov In a scaled-up reaction, a high molar yield of 95.4% and an enantiomeric excess of 86% were achieved. nih.gov

Ionic liquids have also emerged as a promising alternative to organic solvents. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate catalyzed by Aureobasidium pullulans was successfully carried out in an aqueous/[bmim]PF6 biphasic system. researchgate.net This system led to a high conversion of 95.6% and an enantiomeric excess of 98.5%. researchgate.net

The table below compares the performance of different reaction systems.

Reaction SystemBiocatalystSubstrateProductYield/ConversionEnantiomeric Excess (ee)Reference
Aqueous MonophaseRecombinant E. coli (co-expressing reductase and GDH)Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate-100% nih.gov
n-Butyl Acetate-Water DiphasicAldehyde Reductase (S. salmonicolor) & GDHEthyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate95.4% (molar)86% nih.gov
Aqueous/[bmim]PF6 BiphasicAureobasidium pullulansEthyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate95.6% (conversion)98.5% researchgate.net

The performance of biocatalytic systems is significantly influenced by various reaction parameters, including pH, temperature, substrate concentration, and coenzyme regeneration strategies.

pH: The optimal pH for the reduction of 4'-chloroacetophenone (B41964) by a recombinant carbonyl reductase from Acetobacter sp. was found to be 6.5. nih.gov For the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using Aureobasidium pullulans in a biphasic system, the optimal pH was determined to be 7.0. researchgate.net

Temperature: The optimal reaction temperature for the reduction catalyzed by Aureobasidium pullulans was 30°C. researchgate.net Increasing the reaction temperature for the reduction using recombinant E. coli strains led to an increased product yield up to 32°C, after which the yield decreased. researchgate.net

Substrate Concentration: Substrate inhibition can be a significant issue in these reactions. researchgate.net A fed-batch strategy, where the substrate is added incrementally, can be employed to overcome this limitation and achieve higher product concentrations. researchgate.net

Coenzyme Regeneration: The high cost of nicotinamide (B372718) coenzymes (NADH/NADPH) necessitates efficient in-situ regeneration. A common strategy is to couple the primary reductase reaction with a secondary dehydrogenase reaction. Glucose dehydrogenase (GDH) is frequently used for this purpose, as it utilizes inexpensive glucose to regenerate NADPH from NADP+. nih.govnih.gov

Spectroscopic and Computational Studies on Phenyl 4 Chloro 3 Oxobutyrate and Its Analogs

Advanced Spectroscopic Characterization Techniques (e.g., ¹³C NMR for (E)/(Z)-isomerism)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for the structural elucidation of Phenyl 4-chloro-3-oxobutyrate, particularly for investigating the keto-enol tautomerism inherent to β-keto esters. thermofisher.comencyclopedia.pub In solution, the compound can exist as a mixture of the keto form and two possible enol forms, (E) and (Z)-isomers. Each tautomer and isomer presents a unique electronic environment for the carbon atoms, resulting in distinct signals in the ¹³C NMR spectrum. nih.gov

The keto tautomer is characterized by a ketone carbonyl signal typically in the downfield region of 190-210 ppm and an ester carbonyl signal around 160-175 ppm. The α-carbon (C2) and the chloromethyl carbon (C4) would also have characteristic shifts. The enol tautomers, by contrast, would lack a ketone signal and instead show two sp²-hybridized carbon signals for the C=C double bond in the 90-160 ppm range. libretexts.orgpressbooks.pub

Table 1: Expected ¹³C NMR Chemical Shift Ranges for Tautomers of this compound

Carbon AtomKeto Form (ppm)Enol Form (ppm)
C1 (Ester Carbonyl)160 - 175160 - 175
C2 (Methylene/Methine)45 - 5590 - 100
C3 (Keto Carbonyl/Enol Carbon)190 - 210150 - 160
C4 (Chloromethyl Carbon)45 - 5540 - 50
Phenyl C (ipso)150 - 155150 - 155
Phenyl C (ortho, meta, para)120 - 135120 - 135

Note: These are approximate ranges and can vary based on solvent and other experimental conditions.

X-ray Crystallography for Molecular Structure Elucidation (on related alkyl 4-chloro-3-oxobutyrates)

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself is not publicly documented, analysis of related structures, such as other β-keto esters and phenyl esters, allows for a reliable prediction of its key structural features. researchgate.netdntb.gov.uamdpi.com

In the solid state, β-keto esters typically exist predominantly in the keto form. The structure of this compound would be expected to feature a phenyl ring, an ester group, a methylene (B1212753) group, a carbonyl group, and a chloromethyl group. The phenyl ring and the ester group are generally planar. The dihedral angle between the plane of the phenyl ring and the ester group would be a key conformational parameter.

Quantum Chemical Calculations (e.g., Density Functional Theory for reactivity predictions, transition states, tautomerism, activation energies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure, stability, and reactivity of this compound. nih.gov These methods can be used to predict a wide range of properties that are difficult or impossible to measure experimentally.

Tautomerism: DFT calculations can accurately predict the relative energies of the keto and enol tautomers, thereby determining the most stable form in the gas phase or in different solvents (when combined with a solvation model). eurjchem.com This allows for a theoretical corroboration of the experimental findings from NMR spectroscopy.

Reactivity and Transition States: DFT is a powerful tool for mapping out reaction pathways. For instance, in reactions such as nucleophilic attack at the carbonyl carbons, DFT can be used to calculate the activation energies and geometries of the transition states. nih.gov This information is crucial for understanding the kinetics and mechanism of reactions involving this compound. Furthermore, reactivity indices derived from DFT, such as Fukui functions, can predict the most likely sites for nucleophilic or electrophilic attack. nih.gov

Table 2: Representative Data from a Hypothetical DFT Calculation on this compound Tautomers

TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
Keto0.002.5
(Z)-Enol+2.53.1
(E)-Enol+4.22.8

Note: This data is illustrative and represents typical results from DFT calculations on β-keto esters.

Molecular Dynamics Simulations (e.g., solvent effects on reactivity profiles)

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, making them particularly well-suited for studying the influence of the environment, such as solvent molecules, on the properties of this compound. nih.govnih.gov

By explicitly modeling the interactions between the solute and a large number of solvent molecules, MD simulations can reveal how the solvent affects conformational preferences. For example, the equilibrium between different rotamers of the phenyl ester group might shift in response to solvent polarity. acs.org

MD simulations are also invaluable for understanding reactivity. utexas.eduucsd.edu They can be used to study the solvation of reactants, transition states, and products, providing insight into how the solvent can stabilize or destabilize certain species and thereby alter the reaction rate and pathway. For instance, the rate of enolization of this compound would be highly dependent on the ability of the solvent to participate in hydrogen bonding. Mixed-solvent MD simulations can also be employed to identify potential binding sites for other molecules, which is relevant for understanding its interactions in more complex systems. nih.gov

Theoretical Predictions of Stereoselectivity and Regioselectivity

Computational chemistry provides powerful models for predicting the outcome of chemical reactions where multiple products are possible. For a molecule like this compound, this is particularly relevant for predicting the stereoselectivity of reductions and the regioselectivity of reactions like enolate alkylation.

Stereoselectivity: The reduction of the ketone group in this compound can lead to a chiral alcohol. Theoretical models, often based on DFT calculations of transition states, can predict which enantiomer or diastereomer will be formed preferentially. nih.govdntb.gov.ua These models analyze the energies of the different transition states leading to the possible stereoisomers, with the lowest energy pathway corresponding to the major product. Such predictions are crucial for designing stereoselective syntheses. researchgate.net

Regioselectivity: this compound has multiple reactive sites. For example, its enolate can potentially react at the α-carbon or at the oxygen atom. Computational models can predict the regioselectivity of such reactions by comparing the activation barriers for the different possible pathways. rsc.orgnih.govacs.org These predictions help in choosing the appropriate reaction conditions to favor the formation of the desired product.

Emerging Research Themes and Future Perspectives

Development of Novel Catalytic Systems for Enantioselective Transformations of β-Keto Esters

The enantioselective transformation of β-keto esters, including Phenyl 4-chloro-3-oxobutyrate, into optically pure molecules is a critical area of research. Scientists are actively developing innovative catalytic systems to achieve high levels of stereocontrol in these reactions.

One promising approach involves the use of chiral bifunctional phase transfer catalysts. These catalysts, featuring a binaphthyl core with bis(diarylhydroxymethyl) substituents, have shown success in the asymmetric fluorination of cyclic β-keto esters, yielding products with high enantioselectivities. nih.govrsc.org The strategic design of these catalysts, where specific functional groups on the chiral backbone interact with the substrate, is crucial for achieving high stereoselectivity. rsc.org

Another significant area of development is the use of metal-based chiral catalysts. For instance, iridium-catalyzed asymmetric hydrogenation of β-keto esters using chiral ferrocenyl P,N,N-ligands has been demonstrated to produce β-hydroxy esters with excellent enantioselectivities (up to 95% ee). rsc.org Similarly, chiral tin alkoxides, derived from (R)-BINOL, have been effectively used for the enantioselective α-cyanation of β-keto esters. thieme-connect.com

Organocatalysis also presents a powerful tool for these transformations. Cinchona-derived organocatalysts, for example, have been successfully employed in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, leading to δ-peroxy-β-keto esters with high enantiomeric ratios. nih.gov These chiral peroxides can be further converted to valuable chiral δ-hydroxy-β-keto esters. nih.gov The development of these varied catalytic systems underscores the ongoing effort to find more efficient and selective methods for producing chiral molecules from β-keto esters.

Exploration of New Reaction Pathways for the Synthesis of Advanced Chemical Scaffolds

Researchers are actively exploring novel reaction pathways starting from β-keto esters like this compound to construct complex and advanced chemical scaffolds. These scaffolds form the core structures of many biologically active molecules and functional materials.

One area of focus is the expansion of the synthetic utility of β-keto esters beyond their traditional role as nucleophiles. nih.gov For example, the development of methodologies for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters opens up a concise route to chiral 1,2-dioxolanes, a motif present in several bioactive natural products. nih.gov

Furthermore, palladium-catalyzed reactions of allyl β-keto carboxylates have been shown to be a versatile method for generating various molecular structures. nih.gov These reactions proceed through the formation of a π-allylpalladium enolate intermediate after decarboxylation, which can then undergo a range of transformations including reductive elimination, β-hydrogen elimination, and intramolecular aldol (B89426) condensation. nih.gov

The alkylation of β-keto esters is another key strategy for building molecular complexity. For instance, the alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes has been shown to yield enol ethers of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. researchgate.net Such reactions demonstrate the potential to create intricate cyclic and bicyclic systems from relatively simple starting materials. The continued exploration of these and other reaction pathways is crucial for the synthesis of novel and valuable chemical entities.

Integration with Flow Chemistry and Continuous Processing Methodologies for Sustainable Synthesis

The integration of flow chemistry and continuous processing is a significant trend in modern chemical synthesis, offering advantages in terms of safety, efficiency, and sustainability. The application of these methodologies to the synthesis and transformation of β-keto esters, including this compound, is an active area of research.

Flow chemistry has been successfully applied to the synthesis of β-keto esters themselves. For example, an in-flow process for the synthesis of β-keto esters via the BF(3)·OEt(2)-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes has been developed. nih.gov This method allows for the rapid and efficient production of these important intermediates, which can then be used in subsequent reactions. nih.gov

Continuous processes for the production of β-keto esters via Claisen condensation have also been described, highlighting the industrial potential of these technologies. google.com These continuous flow methods can offer better control over reaction parameters, leading to higher yields and purities compared to traditional batch processes. For instance, a flow synthesis of a tert-Butyl-4-chloro-2-(2,2,2-trifluoroacetyl)-phenyl carbamate (B1207046) derivative resulted in a significantly higher yield (70%) and a much shorter residence time (8.6 minutes) compared to the batch process (24%). researchgate.net

The move towards continuous manufacturing is driven by the desire for more sustainable and environmentally friendly chemical production. These processes often minimize waste, reduce energy consumption, and allow for easier separation and recycling of catalysts and solvents. researchgate.net As the chemical industry continues to embrace green chemistry principles, the integration of flow chemistry with β-keto ester synthesis is expected to become increasingly important.

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity in this compound Chemistry

Computational design and predictive modeling are becoming indispensable tools in modern chemistry for understanding and predicting the reactivity and selectivity of chemical reactions. In the context of this compound chemistry, these methods are being used to design new experiments, optimize reaction conditions, and gain deeper insights into reaction mechanisms.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and reactivity of molecules. nih.govchemrxiv.org DFT calculations can be used to predict various molecular properties, such as vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the structure of synthesized compounds. nih.gov

Computational studies are also employed to understand and predict the behavior of molecules in biological systems. For example, molecular docking and molecular dynamics simulations can be used to assess the potential of β-keto ester derivatives to interact with biological targets like proteins. nih.govresearchgate.net These studies can help in the rational design of new drug candidates. nih.gov

Furthermore, computational analysis can be used to predict the reactivity and potential toxicity of newly synthesized compounds. nih.govresearchgate.net For instance, the electrophilicity index can be calculated to assess the stabilization of a compound upon accepting an additional charge, providing insights into its reactivity. mdpi.com By using these computational tools, researchers can more efficiently explore the chemical space of this compound derivatives and prioritize the synthesis of molecules with desired properties, ultimately accelerating the discovery of new and useful compounds. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.